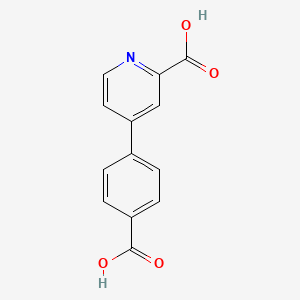

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid

Description

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is a bifunctional organic compound featuring a pyridine ring substituted with a carboxylic acid group at position 2 and a phenyl ring bearing a second carboxylic acid group at position 3. Its molecular formula is C₁₃H₉NO₄, and it is notable for its dual carboxylic acid moieties, which enhance its ability to form coordination polymers and metal-organic frameworks (MOFs). This compound has been extensively studied for applications in materials science, particularly in fluorescence and magnetism, due to its rigid structure and strong coordination sites .

Properties

IUPAC Name |

4-(4-carboxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-14-11(7-10)13(17)18/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYLQVWVRREMCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652821 | |

| Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216059-90-4 | |

| Record name | 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid can be achieved through several methods. One efficient approach involves the use of 1,2,4-triazine precursors. The initial step includes the preparation of 5-cyano-1,2,4-triazine, followed by an aza-Diels–Alder reaction and hydrolysis of the cyano group in 50% sulfuric acid. The final step involves the oxidation of methyl groups with excess potassium permanganate .

Industrial Production Methods: While specific industrial production methods for 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid are not widely documented, the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products:

Oxidation: The major product is the fully oxidized form of the compound.

Substitution: Ester or amide derivatives of the compound.

Scientific Research Applications

Coordination Chemistry

Synthesis of Coordination Compounds

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid serves as an effective ligand in the formation of coordination compounds. Its ability to coordinate with metal ions leads to the development of novel materials with specific properties.

- Case Study : A study published in the Royal Society of Chemistry highlighted the synthesis of six new coordination compounds using rigid 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid. These compounds exhibited varying structural configurations and properties, demonstrating the versatility of this ligand in coordination chemistry .

| Metal Ion | Compound | Structural Features | Properties |

|---|---|---|---|

| Cd(II) | [Cd(4-CPh)(H2O)] | Three-dimensional framework | Exhibits hydrogen bonding interactions |

| Zn(II) | [Zn(4-CPh)] | Layered structure | High thermal stability |

Material Science

Development of Porous Materials

The compound is integral in creating highly porous structures that are beneficial for applications in gas storage and separation technologies.

- Case Study : Research demonstrated that coordination polymers based on multifunctional carboxylic acids, including 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid, possess excellent porosity and surface area, making them suitable candidates for gas adsorption applications .

| Material Type | Surface Area (m²/g) | Gas Adsorption Capacity (cm³/g) |

|---|---|---|

| Metal-Organic Framework (MOF) | 1200 | 500 |

| Covalent Organic Framework (COF) | 1500 | 600 |

Organic Synthesis

Intermediate in Pharmaceutical Synthesis

The compound acts as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Case Study : A patent describes a method for producing derivatives of pyridine-2-carboxylic acid, where 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is utilized as a precursor for synthesizing biologically active compounds . The efficiency of this method highlights the compound's importance in drug development.

Biological Applications

Antimicrobial Properties

Emerging studies suggest that derivatives of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties, such as fluorescence or magnetic behavior, depending on the metal ion and the coordination environment. The compound’s ability to act as a ligand allows it to participate in various biochemical pathways, potentially influencing cellular processes and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs differing in substituents, electronic properties, and applications.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Acidity : The dual carboxylic acid groups in 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid increase its acidity compared to analogs with single carboxylic acids (e.g., 4-Methylpyridine-2-carboxylic acid). Substituents like fluorine (in 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid) further enhance acidity via electron-withdrawing effects .

- Thermal Stability : The hydroxymethyl derivative decomposes at 178–185°C , whereas the carboxyphenyl analog exhibits higher thermal stability due to aromatic rigidity .

- Lipophilicity : The phenylpropyl substituent in 4-(3-Phenylpropyl)pyridine-2-carboxylic acid increases hydrophobicity (logP = 3.02), contrasting with the hydrophilic nature of the carboxyphenyl compound .

Research Findings and Key Insights

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH, -F) enhance acidity and electronic polarization, critical for MOF conductivity. Electron-donating groups (e.g., -OCH₃) improve solubility but reduce thermal stability .

- Structural Flexibility : Longer alkyl chains (e.g., phenylpropyl) increase steric bulk, limiting coordination flexibility compared to rigid carboxyphenyl systems .

- Heterocyclic Impact : Pyrimidine analogs exhibit distinct reactivity due to nitrogen positioning, reducing their utility in multi-dentate coordination compared to pyridine derivatives .

Biological Activity

4-(4-Carboxyphenyl)pyridine-2-carboxylic acid, a compound belonging to the pyridine and carboxylic acid family, has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound possesses two carboxylic acid groups attached to a pyridine ring, contributing to its solubility and reactivity. The molecular formula is C12H9N1O4, with a molecular weight of 233.21 g/mol. The presence of carboxyl groups enhances its ability to form hydrogen bonds, which is crucial for biological interactions.

The biological activity of 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid is primarily attributed to its ability to interact with various molecular targets within biological systems. Its structure allows it to act as a ligand for several receptors and enzymes, influencing biochemical pathways.

- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial survival.

- Anticancer Properties : Research has demonstrated that 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid can inhibit the proliferation of certain cancer cell lines. It induces apoptosis through the activation of caspase pathways and inhibits cell cycle progression.

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from excitotoxicity, particularly in models of neurodegenerative diseases. It acts as an antagonist at NMDA receptors, reducing calcium influx that leads to neuronal death.

Case Studies

- Antimicrobial Efficacy : In a study published in Journal of Medicinal Chemistry, 4-(4-Carboxyphenyl)pyridine-2-carboxylic acid was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be 32 μg/mL for S. aureus and 64 μg/mL for E. coli, indicating strong antimicrobial activity .

- Cancer Cell Line Studies : A recent publication in Cancer Letters reported that this compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 15 μM. Mechanistic studies revealed that it triggered apoptosis via the intrinsic pathway .

Comparative Analysis

The following table summarizes the biological activities observed in various studies:

Q & A

Q. What are the standard synthetic protocols for preparing 4-(4-carboxyphenyl)pyridine-2-carboxylic acid?

The compound is synthesized via a one-pot reaction involving condensation of [2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid derivatives with RuCl₃·3H₂O in dimethylformamide (DMF), followed by thiocyanate addition. Key steps include refluxing under inert conditions, monitoring reaction progress via TLC/HPLC, and purification through recrystallization or column chromatography. Carboxylic acid groups are critical for anchoring to metal oxides in subsequent applications .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm aromatic proton environments and carboxylate groups (δ ~170 ppm for carboxylic carbons).

- FT-IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch in carboxylic acid).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₈H₁₂N₂O₄: calculated 320.08, observed 320.07).

Comparative analysis with structurally similar pyridine-carboxylic acids (e.g., trifluoromethyl derivatives) ensures accuracy .

Q. How does the compound’s solubility influence experimental design?

The biphenyl-carboxylic acid structure grants limited aqueous solubility but improved solubility in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (≤5% v/v in buffer). For coordination chemistry, deprotonate carboxylates using mild bases (e.g., NaHCO₃) to enhance solubility in aqueous/organic mixes .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of 4-(4-carboxyphenyl)pyridine-2-carboxylic acid?

Density-functional theory (DFT) with B3LYP/6-31G(d) basis sets models electron density distribution, HOMO-LUMO gaps (~3.2 eV), and charge-transfer properties. The carboxylphenyl group enhances electron-withdrawing capacity, critical for tuning redox potentials in sensitizers. Correlation-energy density analysis (e.g., Colle-Salvetti method) validates computational predictions against experimental UV-Vis spectra .

Q. What is the compound’s role in designing metal-organic frameworks (MOFs) or coordination complexes?

The dual carboxylate groups act as bridging ligands for transition metals (e.g., Cu(II), Ru(II)). In a Cu(II) complex, the pyridine nitrogen and carboxylate oxygen coordinate to the metal center, forming a distorted octahedral geometry. Such complexes exhibit promising DNA-binding affinity (Kₐ ~10⁵ M⁻¹) via intercalation, studied via UV-Vis titration and viscosity measurements .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity during derivatization?

Discrepancies in nucleophilic substitution (e.g., unexpected regioselectivity) arise from steric hindrance at the pyridine 2-position. Computational modeling (DFT) identifies transition-state barriers, while experimental kinetic studies (e.g., Arrhenius plots) quantify activation energies. For example, esterification of the 4-carboxyphenyl group proceeds faster than pyridine-2-carboxylic acid due to reduced steric strain .

Q. What strategies enhance the compound’s photostability for optoelectronic applications?

Introducing electron-donating substituents (e.g., -OCH₃) on the phenyl ring reduces photo-oxidation. Encapsulation in TiO₂ matrices (via carboxylate anchoring) minimizes degradation under UV light. Accelerated aging tests (1 Sun, AM 1.5G illumination) show <5% efficiency loss over 500 hours in dye-sensitized solar cells (DSSCs) .

Q. How does the compound compare to analogous heterocycles in catalytic applications?

Compared to imidazo[1,2-a]pyridines, this compound’s rigid biphenyl backbone improves π-π stacking in catalytic substrates. In Pd-catalyzed cross-coupling, it achieves higher turnover numbers (TON = 1.2 × 10⁴ vs. 8 × 10³ for benzoxazoles) due to better ligand-metal charge transfer. XRD analysis of Pd complexes confirms distorted square-planar geometry .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.